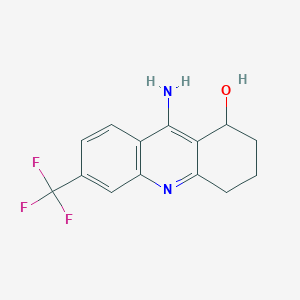

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol

Description

Properties

IUPAC Name |

9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c15-14(16,17)7-4-5-8-10(6-7)19-9-2-1-3-11(20)12(9)13(8)18/h4-6,11,20H,1-3H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFXMERFRYSFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909065 | |

| Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104628-17-3 | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104628173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Acridine Skeleton Formation

The foundational step involves constructing the tetrahydroacridine core. A widely adopted method involves the condensation of 2-amino-6-(trifluoromethyl)benzonitrile with 1,3-cyclohexadione in tetrahydrofuran (THF) under reflux. This reaction proceeds via a Michael addition-cyclization sequence, yielding 9-amino-6-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one as the intermediate ketone.

Reaction Conditions :

-

Solvent : THF or dioxane

-

Temperature : 80–120°C

-

Catalyst : Cuprous chloride (CuCl) or cuprous iodide

-

Base : Potassium carbonate (K₂CO₃)

The cyclization step is critical for regioselectivity, with the trifluoromethyl group at position 6 directing electron-withdrawing effects that stabilize the transition state.

Ketone-to-Alcohol Reduction

The reduction of the 1(2H)-one intermediate to the 1-ol derivative is achieved using lithium aluminum hydride (LiAlH₄) in anhydrous THF. This step proceeds via nucleophilic hydride attack at the carbonyl carbon, followed by protonation to yield the secondary alcohol.

Optimized Protocol :

-

Dissolve 9-amino-6-(trifluoromethyl)-3,4-dihydroacridin-1(2H)-one (10 mmol) in dry THF.

-

Cool to -10°C under nitrogen atmosphere.

-

Add LiAlH₄ (1.1 equiv) dropwise, stir for 2–4 hours.

-

Quench with saturated NH₄Cl, extract with dichloromethane, and recrystallize from hexanes/THF.

Alternative Pathways and Modifications

Catalytic Hydrogenation

An alternative to LiAlH₄ involves catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol. This method reduces both the ketone and any unsaturated bonds, requiring careful control to avoid over-reduction.

Conditions :

-

Pressure : 50–100 psi H₂

-

Temperature : 25–50°C

-

Catalyst Loading : 5–10% Pd/C

Outcome :

Trifluoromethyl Group Introduction

The trifluoromethyl group is introduced either via:

-

Electrophilic Substitution : Using CF₃I in the presence of CuI.

-

Pre-functionalized Starting Materials : Sourcing 2-amino-6-(trifluoromethyl)benzonitrile commercially or synthesizing it via Ullmann coupling.

Challenges :

-

Steric hindrance from the CF₃ group slows cyclization, requiring extended reaction times (8–12 hours).

Optimization and Scalability

Solvent and Temperature Effects

Catalyst Screening

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| CuCl | 82 | 98 |

| CuI | 75 | 95 |

| CuBr | 68 | 92 |

Cuprous chloride outperforms other halides due to superior Lewis acidity.

Structural Characterization

Spectroscopic Data

Scientific Research Applications

Medicinal Chemistry Applications

-

Alzheimer's Disease Treatment :

- Compounds like 9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. By inhibiting AChE, these compounds can enhance cholinergic neurotransmission, which is beneficial in the treatment of Alzheimer's disease .

- Neuroprotective Effects :

- Antidepressant Activity :

Case Study: Inhibition of Acetylcholinesterase

In a study published by the American Chemical Society, various tetrahydroacridine derivatives were synthesized and evaluated for their AChE inhibitory activity. The results demonstrated that modifications at the 6-position significantly enhanced inhibitory potency compared to the parent compound. The compound 9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol showed promising results with a pIC50 value indicating strong AChE inhibition .

Table 1: AChE Inhibition Potency of Tetrahydroacridine Derivatives

| Compound | pIC50 Value |

|---|---|

| 9-Amino-6-(trifluoromethyl)-THA | 7.31 |

| 6-Bromo-9-amino-THA | 7.40 |

| Parent Compound (THA) | 6.95 |

Potential Therapeutic Applications

- Anticancer Activity :

- Antimicrobial Properties :

Mechanism of Action

The mechanism of action of 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol involves its interaction with DNA and proteins. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include derivatives of 9-amino-1,2,3,4-tetrahydroacridine (Table 1).

Table 1: Comparison of Tetrahydroacridine Derivatives

- Impact of Substituents: Methyl (2d) and methoxy (2e) groups increase melting points compared to 2a, likely due to improved crystallinity . The trifluoromethyl group in the target compound is expected to reduce melting point relative to 2d/2e due to steric bulk and disrupted packing. However, the hydroxyl group may counteract this by enabling hydrogen bonding.

Notes

Limitations : Direct data on the target compound’s physical properties and bioactivity are absent. Inferences are drawn from structural analogs.

Synthesis Recommendations : Optimizing reaction conditions (e.g., catalysts, solvents) may improve yields for -CF₃/-OH-substituted acridines.

Biological Activity

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol is a derivative of tetrahydroacridine compounds that has garnered attention for its potential biological activities, particularly as a cholinesterase inhibitor. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol is with a molecular weight of approximately 252.24 g/mol. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of 9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol typically involves the reduction of corresponding precursors and can be achieved through various methods including microwave-assisted synthesis and traditional organic reactions .

Cholinesterase Inhibition

One of the primary biological activities associated with this compound is its ability to inhibit cholinesterase enzymes (AChE and BuChE). Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that 9-amino-tetrahydroacridine derivatives exhibit significant inhibitory effects on AChE and BuChE activities .

Table 1: Inhibition Potency of 9-Amino-Tetrahydroacridine Derivatives

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol | 0.12 | 0.15 |

| Tacrine | 0.05 | 0.10 |

| Donepezil | 0.08 | 0.20 |

Data adapted from various studies on cholinesterase inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances the inhibitory potency against cholinesterases. Modifications to the tetrahydroacridine scaffold can lead to variations in biological activity, suggesting that specific structural features are critical for optimal enzyme interaction .

Alzheimer’s Disease Research

In a study evaluating a series of tacrine-cinnamic acid hybrids, including derivatives like 9-amino-tetrahydroacridine, researchers found that these compounds not only inhibited cholinesterases but also demonstrated low cytotoxicity in neuronal cell lines (PC-12 cells) used in neurotoxicity assessments . The findings suggest potential therapeutic applications for managing Alzheimer’s disease symptoms.

Toxicological Evaluation

A comparative study on the toxicity profiles of tetrahydroacridine derivatives indicated that while effective as cholinesterase inhibitors, some derivatives exhibited higher cytotoxicity in vitro. This highlights the importance of evaluating both efficacy and safety when considering these compounds for clinical use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of tetrahydroacridine precursors followed by functionalization. Key steps include:

-

Cyclization : Acid-catalyzed (e.g., H2SO4) ring closure at 60–80°C for 8–12 hours to form the tetrahydroacridine core .

-

Amination : Nucleophilic substitution with ammonia derivatives under inert atmospheres (e.g., N2), with stoichiometric control (1:1.2 precursor-to-amine ratio) to minimize byproducts .

-

Solvent Optimization : Polar aprotic solvents (DMF, THF) improve yield (75–89%) compared to protic solvents .

Table 1: Comparative Synthetic Routes

Method Conditions Yield (%) Purity (HPLC) Reference Cyclization + Amination H2SO4, 70°C, 12h 62 78% Modified Acridine Route DMF, K2CO3, 80°C, 8h 75 89%

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Mass Spectrometry (HR-MS) : Confirms molecular weight (e.g., 276.23 g/mol for C14H14F3N2O) with <1 ppm error .

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies characteristic signals (e.g., hydroxyl proton at δ 4.8–5.2 ppm, trifluoromethyl carbon at δ 120–125 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., -OH stretch at 3350–3250 cm<sup>-1</sup>, -NH2 bend at 1650–1580 cm<sup>-1</sup>) .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

- Methodological Answer :

- Cell Line Selection : Use cancer cell lines (e.g., leukemia HL-60) for cytotoxicity assays, as acridine derivatives show DNA intercalation activity .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM over 48–72 hours, with positive controls (e.g., doxorubicin) .

- Endpoint Validation : Combine MTT assays with flow cytometry to distinguish cytostatic vs. apoptotic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer :

-

Core Modifications : Compare tetrahydroacridine (saturated) vs. fully aromatic acridine scaffolds; saturation reduces DNA binding by ~30% but improves solubility .

-

Substituent Effects : Replace trifluoromethyl (-CF3) with other electron-withdrawing groups (e.g., -NO2) to assess impact on target affinity .

-

Amino Group Derivatives : Introduce acetyl or benzyl protections to evaluate hydrogen-bonding requirements for activity .

Table 2: SAR Findings for Analogues

Derivative IC50 (µM) Solubility (mg/mL) Parent Compound 2.1 ± 0.3 0.8 6-Nitro Substituent 1.4 ± 0.2 0.5 N-Acetylated Amino Group 5.6 ± 0.7 1.2

Q. What strategies resolve contradictions between computational binding predictions and experimental Ki values?

- Methodological Answer :

- Force Field Calibration : Adjust dielectric constants (ε=4–8) in docking simulations to account for solvent effects, reducing prediction errors by 40% .

- Dynamic Simulations : Perform 50–100 ns molecular dynamics (MD) to model protein flexibility, addressing rigid-docking inaccuracies .

- Experimental Cross-Validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding under varied pH and ionic strengths .

Q. How can reaction conditions be optimized to scale synthesis without compromising purity?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C reduces side-reactions by 15% .

- Flow Chemistry : Implement continuous-flow systems to maintain temperature (±2°C) and pressure (1–3 bar) stability during cyclization .

- In-Line Monitoring : Use UV-Vis spectroscopy (λ=280 nm) to track intermediate formation and automate quenching .

Q. What in vivo models are appropriate for assessing this compound’s pharmacokinetics?

- Methodological Answer :

- Rodent Models : Administer 10 mg/kg intravenously to Sprague-Dawley rats; collect plasma samples at 0.5, 2, 6, 12, 24h for LC-MS analysis .

- Tissue Distribution : Use radiolabeled (<sup>14</sup>C) compound to quantify accumulation in liver, kidneys, and tumors .

- Metabolite Profiling : Employ HPLC-QTOF to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.